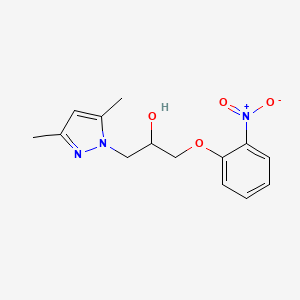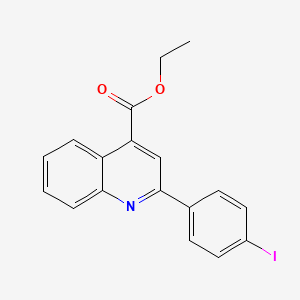
Ethyl 2-(4-iodophenyl)quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-iodophenyl)quinoline-4-carboxylate is a quinoline derivative that has garnered significant interest in the fields of organic chemistry and medicinal research. This compound is characterized by the presence of an ethyl ester group, a quinoline ring, and an iodophenyl substituent. The unique structural features of this compound make it a valuable building block for the synthesis of various biologically active molecules and materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-iodophenyl)quinoline-4-carboxylate typically involves the Friedländer reaction, which is a classical method for constructing quinoline derivatives. This reaction involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For instance, the reaction between 2-amino-5-iodobenzophenone and ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can enhance the sustainability of the production process .
化学反应分析
Types of Reactions: Ethyl 2-(4-iodophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used reagents for this reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Hydrolysis Products: Quinoline-4-carboxylic acid.
科学研究应用
Ethyl 2-(4-iodophenyl)quinoline-4-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of ethyl 2-(4-iodophenyl)quinoline-4-carboxylate is primarily related to its ability to interact with biological targets through its quinoline and iodophenyl moieties. The quinoline ring can intercalate with DNA, disrupting its function and leading to cytotoxic effects. Additionally, the iodophenyl group can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity .
相似化合物的比较
Ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate: Similar structure but with a chlorine substituent instead of iodine.
Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate: Similar structure but with a bromine substituent instead of iodine.
Ethyl 2-(4-methylphenyl)quinoline-4-carboxylate: Similar structure but with a methyl substituent instead of iodine.
Uniqueness: Ethyl 2-(4-iodophenyl)quinoline-4-carboxylate is unique due to the presence of the iodine atom, which can participate in specific halogen bonding interactions and enhance the compound’s reactivity in various chemical transformations. This makes it a valuable intermediate for the synthesis of more complex molecules with potential biological and industrial applications .
属性
IUPAC Name |
ethyl 2-(4-iodophenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14INO2/c1-2-22-18(21)15-11-17(12-7-9-13(19)10-8-12)20-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNJZAPLWGKCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5035741.png)
![N-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5035743.png)
![2-[(3-ethoxy-4-methoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline](/img/structure/B5035750.png)
![Ethyl 4-[(3,5-dinitropyridin-4-yl)amino]benzoate](/img/structure/B5035757.png)
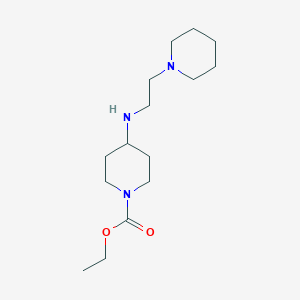
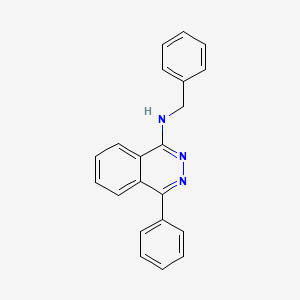
![1-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5035785.png)
![N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide](/img/structure/B5035797.png)
![2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5035804.png)
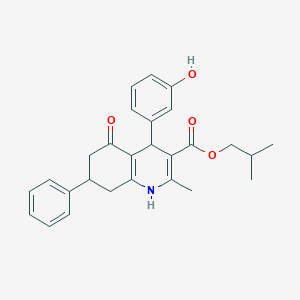
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5035839.png)
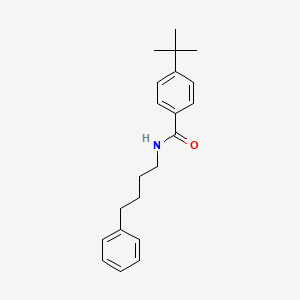
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5035853.png)
